4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile is a chemical compound characterized by its piperazine ring and a butanenitrile side chain. It is notable for its potential applications in medicinal chemistry, particularly in the development of pharmacological agents targeting various neurological and psychiatric disorders. The compound is classified as a piperazine derivative, which often exhibits biological activity due to the structural features of the piperazine moiety.
This compound can be sourced from various chemical suppliers and is typically classified under organic compounds with a focus on pharmaceuticals. It may also be categorized within the realm of psychoactive substances due to its structural similarities to known psychoactive agents.
The synthesis of 4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile can be achieved through several methods, primarily involving the reaction of appropriate piperazine derivatives with butyronitrile. One common approach involves:
The reaction conditions typically involve heating under reflux and may require purification steps such as recrystallization or chromatography to isolate the final product in high purity.
The molecular formula of 4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile is with a molecular weight of approximately 240.73 g/mol. The structure features:
The SMILES notation for this compound is CCCCC(=N)N1CCN(CC1)c2cccc(Cl)c2
, and its InChI representation is InChI=1S/C13H16ClN2/c14-12-3-1-4-13(11-12)16-8-6-15(7-9-16)5-2-10/h1,3-4,11,17H,2,5-10H2
.
4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile can participate in various chemical reactions, including:
These reactions are significant for modifying the compound's structure for further pharmacological studies.
The compound is typically a solid at room temperature, with melting points varying based on purity but generally falling within a range typical for similar organic compounds.
Key chemical properties include:
4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile has potential applications in: